4-(1h-Benzimidazol-2-yl)benzenesulfonic acid
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Overview
Description
4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is a compound that features a benzimidazole ring fused to a benzene ring with a sulfonic acid group attached. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The sulfonic acid group enhances the solubility of the compound in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid typically involves the condensation of o-phenylenediamine with a suitable sulfonic acid derivative. One common method includes the reaction of o-phenylenediamine with 4-sulfobenzoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of polyphosphoric acid as a dehydrating agent can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of benzimidazole amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-(1H-Benzimidazol-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules . The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparison with Similar Compounds
4-(1H-Benzimidazol-2-yl)aniline: Similar structure but with an amine group instead of a sulfonic acid group.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains an aldehyde group instead of a sulfonic acid group.
4-(1H-Benzimidazol-2-yl)benzoic acid: Features a carboxylic acid group instead of a sulfonic acid group.
Uniqueness: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly useful in applications where water solubility is essential, such as in biological assays and industrial processes.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWPNNXNAKMLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295597 |
Source
|
Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50343-57-2 |
Source
|
Record name | NSC103147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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